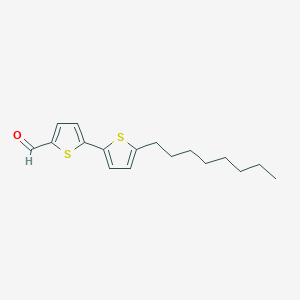

5'-Octyl-2,2'-bithiophene-5-carbaldehyde

Description

Significance of Oligothiophenes in Organic Electronics and Photonics

Oligothiophenes, which are short, well-defined chains of thiophene (B33073) rings, are of paramount importance in the fields of organic electronics and photonics. acs.orgwiley.com Unlike their polymer counterparts, oligothiophenes can be synthesized with high purity and a precise molecular structure, which allows for systematic investigations into the relationships between their chemical structure, solid-state packing, and electronic properties. acs.org This high degree of control makes them ideal model systems for understanding the more complex behavior of polythiophenes. acs.org

The utility of oligothiophenes is demonstrated in a variety of organic electronic devices. They have been successfully incorporated as the active semiconductor layer in organic field-effect transistors (OFETs) and as donor materials in organic photovoltaic (OPV) cells. acs.orgnih.govrsc.org Their tunable electronic properties also make them suitable for use in organic light-emitting diodes (OLEDs), where they can function as emitters or charge-transporting materials. beilstein-journals.org The ability to modify oligothiophenes with various functional groups provides a versatile platform for creating materials with tailored properties for specific device applications. acs.org

Role of Functionalized Bithiophenes as Versatile Molecular Building Blocks

Functionalized bithiophenes, consisting of two coupled thiophene rings with appended chemical groups, serve as highly versatile molecular building blocks for the synthesis of advanced organic semiconductors. acs.orgacs.org The bithiophene unit itself provides a rigid, coplanar π-conjugated core that is conducive to efficient charge transport. By strategically attaching different functional groups to this core, researchers can fine-tune the material's properties to meet the demands of specific electronic applications. acs.orgrsc.org

For instance, the introduction of electron-donating or electron-withdrawing groups can modulate the frontier molecular orbital energy levels (HOMO and LUMO) of the material, which is crucial for optimizing charge injection and transport in devices like OFETs and for controlling the open-circuit voltage in OPVs. acs.orgresearchgate.net Functionalization also plays a critical role in controlling the intermolecular interactions and solid-state packing of the molecules, which directly impacts charge carrier mobility. acs.org The adaptability of functionalized bithiophenes has led to their use in creating a wide array of high-performance organic and polymeric semiconductors. acs.orgresearchgate.net

Contextualization of 5'-Octyl-2,2'-bithiophene-5-carbaldehyde within Current Research Paradigms

This compound is a molecule designed to leverage the advantages of a functionalized bithiophene core. It incorporates two key functional groups—an octyl chain and an aldehyde group—each serving a distinct and critical purpose within the current paradigms of organic semiconductor design.

The incorporation of alkyl chains, such as the octyl group in this compound, is a widely adopted strategy in the design of conjugated materials for several key reasons. mdpi.comcambridge.org Primarily, long alkyl chains significantly improve the solubility of the conjugated molecules in common organic solvents. mdpi.comresearchgate.netkaust.edu.sa This enhanced solubility is essential for solution-based processing techniques like spin-coating and inkjet printing, which are cost-effective methods for fabricating large-area electronic devices.

Beyond solubility, alkyl chains have a profound influence on the solid-state properties of the material. cambridge.orgkaust.edu.sa The length, branching, and position of these chains affect the intermolecular packing and morphology of the thin film. mdpi.comresearchgate.net This control over the material's microstructure is crucial, as it directly influences the charge-carrier mobility. Judicious selection of the alkyl side chain can promote favorable π-π stacking between conjugated backbones, creating efficient pathways for charge transport and ultimately enhancing device performance. acs.org

The aldehyde group (-CHO) is a valuable functional handle in the design of thiophene-based materials due to its versatile reactivity. nih.govacs.orgacs.org Its presence on the bithiophene core, as in this compound, opens up numerous possibilities for subsequent chemical modification and polymerization.

The aldehyde group can readily participate in a variety of chemical reactions, such as Knoevenagel condensation, Wittig reactions, and reductive amination. This allows for the easy attachment of other functional moieties to the bithiophene unit, enabling the creation of more complex molecular architectures and donor-acceptor systems. acs.orgresearchgate.net This post-functionalization capability is a powerful tool for fine-tuning the optoelectronic properties of the material. nih.gov Furthermore, the aldehyde functionality provides a reactive site for polymerization, allowing the monomer to be incorporated into larger conjugated polymer backbones, thereby combining the processability imparted by the octyl group with the extended conjugation of a polymer system. nih.govresearchgate.net

Scope and Objectives of Research on this compound and Its Derivatives

The research interest in this compound and its derivatives is driven by its potential as a multifunctional building block for high-performance organic electronic materials. The primary objectives of research involving this compound can be summarized as follows:

Synthesis of Novel Conjugated Materials: A key objective is to use this molecule as a monomer or precursor for the synthesis of new oligomers and polymers. By exploiting the reactivity of the aldehyde group, researchers aim to create a diverse library of materials with tailored electronic structures and properties.

Structure-Property Relationship Studies: This well-defined molecule serves as an excellent platform to systematically study how modifications to its structure impact the final properties of the resulting materials. For example, derivatives can be synthesized to investigate how changes in the conjugated backbone length or the nature of appended functional groups affect charge transport, light absorption, and emission characteristics.

Device Fabrication and Performance Optimization: A major goal is to incorporate materials derived from this compound into electronic devices such as OFETs, OPVs, and chemical sensors. Research focuses on optimizing the material's performance in these applications by fine-tuning its molecular design and controlling the thin-film morphology.

Development of Functional Inks: Leveraging the solubility provided by the octyl chain, another objective is to formulate stable, solution-processable "inks" based on derivatives of this compound. This is a critical step towards the realization of low-cost, large-scale printed electronics.

In essence, this compound represents a strategic convergence of key molecular design principles aimed at creating the next generation of solution-processable, high-performance organic semiconductors.

Structure

3D Structure

Properties

Molecular Formula |

C17H22OS2 |

|---|---|

Molecular Weight |

306.5 g/mol |

IUPAC Name |

5-(5-octylthiophen-2-yl)thiophene-2-carbaldehyde |

InChI |

InChI=1S/C17H22OS2/c1-2-3-4-5-6-7-8-14-9-11-16(19-14)17-12-10-15(13-18)20-17/h9-13H,2-8H2,1H3 |

InChI Key |

PNFOSURBBXIPQN-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCC1=CC=C(S1)C2=CC=C(S2)C=O |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations of 5 Octyl 2,2 Bithiophene 5 Carbaldehyde

Precursor Synthesis and Intermediate Derivatization Strategies

The assembly of the target molecule relies on the careful preparation of functionalized thiophene (B33073) and bithiophene precursors. These strategies are designed to allow for the sequential and controlled introduction of different substituents onto the heterocyclic framework.

The functionalization of thiophene rings is dictated by the inherent electronic properties of the heterocycle. The positions alpha to the sulfur atom (2- and 5-positions) are the most electron-rich and thus most susceptible to electrophilic substitution and metallation. mdpi.com This inherent reactivity is exploited for regioselective synthesis.

Common strategies for functionalizing the 2- and 5-positions include:

Halogenation: Bromination using N-bromosuccinimide (NBS) is a widely used method to install bromine atoms at the most reactive alpha-positions of thiophene or bithiophene. nih.gov This creates a versatile synthetic handle for subsequent cross-coupling reactions. For instance, the reaction of 2-methylthiophene with 2.1 equivalents of NBS in carbon tetrachloride can yield 2-bromo-5-(bromomethyl)thiophene, demonstrating selective halogenation at different positions based on reactivity. nih.gov

Metallation: Direct metallation using organolithium reagents, such as n-butyllithium (n-BuLi), preferentially occurs at the most acidic C-H bonds, which are again the alpha-positions. The resulting thienyllithium species can then be reacted with various electrophiles.

Introducing substituents at the beta-positions (3- and 4-) is significantly more challenging and often requires more complex, multi-step synthetic routes. mdpi.com For the synthesis of 5'-Octyl-2,2'-bithiophene-5-carbaldehyde, the focus remains on the highly efficient and regioselective functionalization of the 5- and 5'-positions of the 2,2'-bithiophene (B32781) core.

The incorporation of alkyl side chains, such as an octyl group, is crucial for improving the solubility of the resulting compound in common organic solvents, which is a prerequisite for solution-based processing of organic electronic devices. acs.org The alkyl chain also plays a significant role in influencing the solid-state packing and morphology of the material. acs.org

The octyl group can be introduced at various stages of the synthesis, either onto a single thiophene ring before the creation of the bithiophene unit or onto the pre-formed bithiophene core. A primary method for this transformation is through cross-coupling reactions. For example, a Kumada coupling reaction can be employed, where an octyl Grignard reagent (e.g., octylmagnesium bromide) is coupled with a brominated thiophene derivative in the presence of a nickel catalyst. wikipedia.orgacs.org This approach allows for the formation of a carbon-carbon bond between the thiophene ring and the octyl chain.

Targeted Synthesis of this compound

The targeted synthesis of this compound is typically achieved by first constructing the 5-octyl-2,2'-bithiophene intermediate, followed by the introduction of the formyl group at the vacant 5'-position.

The Vilsmeier-Haack reaction is a classic and highly effective method for the formylation of electron-rich aromatic and heteroaromatic compounds, including bithiophenes. organic-chemistry.orgijpcbs.com The reaction utilizes a Vilsmeier reagent, which is typically generated in situ from N,N-dimethylformamide (DMF) and a halogenating agent like phosphorus oxychloride (POCl₃). jk-sci.commychemblog.com

The mechanism involves the formation of the electrophilic N,N-dimethylchloroiminium ion (the Vilsmeier reagent), which is then attacked by the electron-rich 5'-position of the 5-octyl-2,2'-bithiophene ring. mychemblog.com The subsequent intermediate is hydrolyzed during aqueous workup to yield the final aldehyde product. jk-sci.com The reaction conditions are generally mild, making it compatible with the bithiophene core and the alkyl side chain. ijpcbs.com Due to the electronic activation provided by the sulfur atoms and the alkyl chain, the formylation occurs with high regioselectivity at the unsubstituted alpha-position.

| Vilsmeier-Haack Reaction Parameters | |

| Reagents | N,N-dimethylformamide (DMF), Phosphorus oxychloride (POCl₃) |

| Substrate | Electron-rich aromatic or heteroaromatic compound (e.g., 5-octyl-2,2'-bithiophene) |

| Intermediate | N,N-dimethylchloroiminium ion (Vilsmeier reagent) |

| Product | Formylated aromatic or heteroaromatic compound |

| Key Feature | High regioselectivity for electron-rich positions |

The process involves the regioselective deprotonation of the 5'-position of 5-octyl-2,2'-bithiophene using a strong base, typically an organolithium reagent like n-butyllithium (n-BuLi), at low temperatures (e.g., -78 °C to -50 °C) in an ethereal solvent such as tetrahydrofuran (THF). nih.govmanchester.ac.uk This generates a highly reactive 5'-lithio-5-octyl-2,2'-bithiophene intermediate. This organolithium species is then quenched by adding an appropriate electrophile. To form an aldehyde, N,N-dimethylformamide (DMF) is used as the electrophile. The initial adduct is then hydrolyzed during workup to afford the desired this compound. nih.gov

| Lithiation-Quenching Protocol | |

| Step 1: Lithiation | |

| Reagent | n-Butyllithium (n-BuLi) |

| Solvent | Tetrahydrofuran (THF) |

| Temperature | -78 °C to -50 °C |

| Step 2: Quenching | |

| Electrophile | N,N-dimethylformamide (DMF) |

| Step 3: Workup | |

| Reagent | Aqueous acid |

| Product | Aldehyde |

Palladium-catalyzed cross-coupling reactions are among the most powerful and versatile tools for constructing the C-C bond that links the two thiophene rings in the bithiophene core. nih.govuwindsor.ca These reactions are characterized by their high functional group tolerance and generally high yields. nih.gov The synthesis can be designed in a convergent manner, where two functionalized thiophene monomers are coupled together.

Suzuki Coupling: This reaction involves the coupling of an organoboron compound (e.g., a thienylboronic acid) with an organohalide (e.g., a bromothiophene) in the presence of a palladium catalyst and a base. acs.orgacs.org For the synthesis of the target molecule, one could couple 5-octylthiophene-2-boronic acid with 5-bromothiophene-2-carbaldehyde (or a protected version thereof). The reaction is known for its mild conditions and the low toxicity of the boron-containing byproducts. nih.govmdpi.com

Stille Coupling: The Stille reaction couples an organohalide with an organotin compound (organostannane) catalyzed by palladium. organic-chemistry.orgwikipedia.org A possible route would be the reaction between 5-bromo-5'-octyl-2,2'-bithiophene and tributyltin cyanide or the coupling of 2-bromo-5-octylthiophene with 5-(tributylstannyl)thiophene-2-carbaldehyde. nih.gov A major advantage of the Stille reaction is the stability and functional group tolerance of the organostannane reagents, though the toxicity of tin compounds is a significant drawback. uwindsor.caorganic-chemistry.org

Kumada Coupling: This reaction utilizes a Grignard reagent (organomagnesium halide) and an organohalide, typically catalyzed by nickel or palladium complexes. wikipedia.org The synthesis could proceed by coupling 5-octylthiophen-2-ylmagnesium bromide with 5-bromothiophene-2-carbaldehyde. Grignard reagents are highly reactive, which can limit the functional group tolerance of the reaction compared to Suzuki or Stille couplings. wikipedia.org

| Comparison of Palladium-Catalyzed Coupling Reactions | |||

| Reaction | Organometallic Reagent | Organohalide/Pseudohalide | Advantages |

| Suzuki | Boronic acid/ester | Aryl/vinyl-Br, I, Cl, OTf | Mild conditions, low toxicity of byproducts, commercially available reagents. nih.govacs.org |

| Stille | Organostannane (R-SnBu₃) | Aryl/vinyl-Br, I, OTf | Air and moisture stable reagents, high functional group tolerance. uwindsor.caorganic-chemistry.org |

| Kumada | Grignard reagent (R-MgX) | Aryl/vinyl-Br, I, Cl | High reactivity of Grignard reagent. wikipedia.org |

Derivatization Reactions of the Carbaldehyde Moiety

The derivatization of the carbaldehyde group is a key strategy for synthesizing a wide range of functional organic materials. These reactions leverage the electrophilic nature of the aldehyde carbon, making it susceptible to nucleophilic attack. This reactivity allows for the construction of larger, more complex molecular and macromolecular architectures.

Condensation reactions involving the aldehyde group are fundamental for extending the π-conjugated system of the bithiophene unit. By forming new carbon-carbon or carbon-nitrogen double bonds, these reactions can significantly alter the optical and electronic properties of the molecule, such as its absorption and emission spectra, and its charge transport capabilities.

The Knoevenagel condensation is a nucleophilic addition of an active hydrogen compound to a carbonyl group, followed by a dehydration reaction to form a new C=C double bond. wikipedia.org This reaction is a powerful tool for creating α,β-unsaturated systems and is particularly effective for synthesizing electron-deficient units when this compound is reacted with compounds containing active methylene (B1212753) groups flanked by strong electron-withdrawing groups (Z). wikipedia.orgsigmaaldrich.com

The general mechanism involves a mild base, such as an amine, which deprotonates the active methylene compound to form a carbanion. wikipedia.org This carbanion then acts as a nucleophile, attacking the electrophilic carbonyl carbon of the bithiophene carbaldehyde. The resulting intermediate subsequently undergoes elimination of a water molecule to yield the final conjugated product. sigmaaldrich.com The presence of electron-withdrawing groups on the aromatic aldehyde generally increases the reaction yield. researchgate.net

Common active methylene compounds used in Knoevenagel condensations include malononitrile, cyanoacetic acid and its esters, and thiobarbituric acid. wikipedia.orgresearchgate.net The reaction is versatile and can be performed under various conditions, including using different catalysts, microwave irradiation, and even solvent-free systems. sigmaaldrich.comresearchgate.net By introducing potent electron-withdrawing groups through this condensation, the resulting molecule can be tailored for applications in organic electronics, such as n-type semiconductors or as components in donor-acceptor polymers.

| Aldehyde Reactant | Active Methylene Reactant | Catalyst/Conditions | Resulting Product Type | Reference |

|---|---|---|---|---|

| Aromatic Aldehydes | Malononitrile | Lipoprotein lipase, DMSO, 35°C | Substituted Alkene | researchgate.net |

| Benzaldehyde | 1,3-Indanedione & 6-Aminouracil | β-cyclodextrin, Water | Fused Indeno-pyrido[2,3-d]pyrimidine | acs.org |

| 2-Methoxybenzaldehyde | Thiobarbituric acid | Piperidine, Ethanol | Enone (Charge Transfer Complex) | wikipedia.org |

| 5-Hydroxymethylfurfural | Ethyl Cyanoacetate | Biogenic Ca:Ba Carbonates, Solvent-free | (E)-3-(furan-2-yl)acrylonitrile derivative | mdpi.com |

| Acrolein | Malonic Acid | Pyridine (Doebner Modification) | trans-2,4-Pentadienoic acid | wikipedia.org |

The reaction of the carbaldehyde group with primary amines leads to the formation of an imine or Schiff base (C=N bond). This condensation reaction is crucial for developing chemosensors. Thiophene-based Schiff bases have been successfully developed as highly selective and sensitive colorimetric and fluorescent sensors for various metal ions, such as Al³⁺ and Zn²⁺. cabidigitallibrary.orgnih.govrsc.org

The sensing mechanism relies on the ability of the Schiff base ligand to coordinate with a target analyte. Upon binding, processes such as chelation-enhanced fluorescence (CHEF) can occur, leading to a significant, observable change in the fluorescence or color of the solution. cabidigitallibrary.org The bithiophene unit acts as a fluorophore, and the imine group, along with other potential coordinating atoms (like hydroxyl or other nitrogen atoms in the amine precursor), forms a binding pocket for the ion. This interaction often restricts intramolecular rotation and suppresses photoinduced electron transfer (PET), resulting in a "turn-on" fluorescence response. cabidigitallibrary.org The stoichiometry of the sensor-analyte complex is typically 1:1. cabidigitallibrary.org These sensors have demonstrated practical applications in detecting ions in environmental water and food samples, as well as in bioimaging of living cells. cabidigitallibrary.orgnih.gov

| Schiff Base Precursors | Target Analyte | Sensing Method | Key Observation | Reference |

|---|---|---|---|---|

| Thiophene-based aldehyde + Amine | Al³⁺ and Zn²⁺ | Colorimetric & Fluorescent | "Turn-on" fluorescence enhancement, color change | cabidigitallibrary.org |

| (E)-N'-((8-hydroxy...quinolin-9-yl)methylene)benzohydrazide | Al³⁺ | Fluorescent | Selective fluorescence response | nih.govrsc.org |

| (E)-N'-((8-hydroxy...quinolin-9-yl)methylene)benzohydrazide | CN⁻ | Colorimetric | Color change from colorless to yellow | nih.govrsc.org |

| (E)-1-(((2-amino-5-methylpyridin-3-yl)imino)methyl)naphthalen-2-ol | Al³⁺ | Colorimetric & Fluorescent | High selectivity and sensitive fluorescence | nih.govrsc.org |

The aldehyde functionality can be directly or indirectly involved in polymerization reactions to create novel conjugated polymers. These materials are of great interest for applications in electronics, such as conductive electrodes and sensors.

Direct homopolymerization of thiophene-based aldehydes can be challenging. nih.govacs.org However, methods have been developed to achieve this, such as using concentrated hydrochloric acid as a catalyst for the polymerization of thiophene-2-carbaldehyde. journalskuwait.orgjournalskuwait.org This acid-catalyzed reaction proceeds via an electrophilic addition mechanism involving the aldehyde group, resulting in a poly(thiophene-methine) type structure. journalskuwait.org The resulting polymer is often a powder that is insoluble in common organic solvents. journalskuwait.org

To overcome the difficulties of direct polymerization and to better control polymer properties, copolymerization is a widely used strategy. One successful approach involves creating a trimer where a thiophene-aldehyde is enclosed between two easily polymerizable units, such as 3,4-ethylenedioxythiophene (EDOT). nih.govacs.org This trimer can then be polymerized through chemical or electrochemical oxidative methods to yield a functionalized conductive polymer with pendant aldehyde groups. nih.govacs.org These pendant groups remain reactive after polymerization and can be used for subsequent cross-linking or functionalization. nih.govacs.org Another approach is the copolymerization of thiophene with other monomers like aniline (B41778) or para-methoxybenzaldehyde, which can be achieved via electrochemical methods or using clay-based catalysts. researchgate.netjept.de

| Monomer(s) | Polymerization Method | Catalyst/Conditions | Resulting Polymer Type | Reference |

|---|---|---|---|---|

| Thiophene-2-carbaldehyde | Acid-catalyzed homopolymerization | Concentrated HCl, Room temperature | Poly(thiophene-2-carbaldehyde) | journalskuwait.orgjournalskuwait.org |

| EDOT-Thiophene-CHO-EDOT Trimer | Chemical Oxidative Polymerization | - | Polymer with pendant aldehyde groups | nih.govacs.org |

| EDOT-Thiophene-CHO-EDOT Trimer | Electropolymerization | - | Adhesive conductive polymer film | nih.govacs.org |

| Thiophene and Aniline | Electrochemical Copolymerization | Acetonitrile, Lithium perchlorate | Poly(thiophene-co-aniline) | jept.de |

| Thiophene and Para-methoxybenzaldehyde | Clay-catalyzed Copolymerization | Maghnite-H⁺ (clay) | Poly(heteroarylene methine) | researchgate.net |

Covalent Organic Frameworks (COFs) are a class of crystalline porous polymers with ordered structures and high stability. nih.govsciopen.com The aldehyde group is a key functional group for the synthesis of COFs, typically through the formation of imine linkages via condensation with multitopic amine linkers. nih.gov Bithiophene dicarbaldehydes have been used as building blocks to construct these highly ordered materials. mdpi.com

The synthesis is typically carried out under solvothermal conditions, where the aldehyde-functionalized bithiophene and an amine linker (e.g., an aromatic triamine) are heated in a mixture of solvents with an acid catalyst. mdpi.com The reversible nature of imine bond formation allows for "error-checking" during the crystallization process, leading to a highly ordered, porous framework. The resulting thiophene-based COFs combine the electronic properties of the conjugated thiophene units with the high surface area and permanent porosity of the COF architecture. nih.govmdpi.com These materials are promising for applications in gas storage, sensing, and photocatalysis. sciopen.commdpi.com

| Aldehyde Building Block | Linker Molecule | Synthesis Conditions | Resulting COF Properties | Reference |

|---|---|---|---|---|

| [2,2'-bithiophene]-5,5'-dicarbaldehyde | 4,4',4''-(1,3,5-triazine-2,4,6-triyl)trianiline | Solvothermal (120°C, 3 days), Acetic acid catalyst | Crystalline, porous, donor-acceptor framework | mdpi.com |

| Thieno[3,2-b]thiophene-2,5-dicarbaldehyde | 4,4',4''-(1,3,5-triazine-2,4,6-triyl)trianiline | Solvothermal (120°C, 3 days), Acetic acid catalyst | Crystalline, porous, photoinitiator for polymerization | mdpi.com |

| Thieno[3,2-b]thiophene-2,5-diyldiboronic acid | 2,3,6,7,10,11-hexahydroxytriphenylene (HHTP) | Solvothermal | High surface area (1810 m²/g), 3 nm pore size | mdpi.com |

| 2,5-Thiophenediboronic acid | 2,3,6,7,10,11-hexahydroxytriphenylene (HHTP) | Solvothermal | Porous crystalline material | nih.gov |

Polymerization Strategies Utilizing the Aldehyde Group

Purification and Isolation Techniques for Functionalized Oligothiophenes

The purity of functionalized oligothiophenes is critical for their performance in electronic and optoelectronic applications. Therefore, robust purification and isolation techniques are essential. Common methods employed for compounds like this compound include column chromatography, recrystallization, and sublimation. mbraun.comadesisinc.com

Column Chromatography: This is one of the most prevalent purification methods for oligothiophenes. nih.govmdpi.com The crude product is dissolved in a minimal amount of solvent and loaded onto a column packed with a stationary phase, typically silica gel. mdpi.com A solvent system (eluent), often a mixture of a non-polar solvent like n-hexane and a more polar solvent like ethyl acetate or dichloromethane, is passed through the column. nih.govmdpi.com Separation occurs based on the differential adsorption of the compound and impurities to the silica gel. Fractions are collected and analyzed to isolate the pure product.

Recrystallization: This technique relies on the difference in solubility of the desired compound and its impurities in a particular solvent or solvent mixture at different temperatures. researchgate.netrochester.edu The crude solid is dissolved in a hot solvent until saturation is reached. As the solution cools slowly, the solubility of the compound decreases, leading to the formation of pure crystals, while impurities remain dissolved in the solvent. rochester.edu Common solvent systems for oligothiophenes include ethanol, or mixtures like n-hexane/acetone and n-hexane/ethyl acetate. rochester.edu

Sublimation: For achieving ultra-high purity, particularly for materials used in organic electronics, vacuum sublimation is a superior method. mbraun.comadesisinc.com This process involves heating the solid compound under high vacuum, causing it to transition directly from the solid to the gas phase, leaving non-volatile impurities behind. adesisinc.comlibretexts.org The gaseous compound then crystallizes on a cooled surface, known as a cold finger, yielding a very pure solid. libretexts.orgyoutube.com Sublimation is a solvent-free method, which prevents the introduction of new impurities from solvents. mbraun.comadesisinc.com

Table 2: Purification Techniques for Functionalized Oligothiophenes

| Technique | Principle | Common Solvents/Conditions | Advantages |

|---|---|---|---|

| Column Chromatography | Differential adsorption on a stationary phase. | Silica gel stationary phase; Eluents like n-hexane/ethyl acetate or PE/DCM. nih.govmdpi.com | Widely applicable for various impurities; scalable. |

| Recrystallization | Differential solubility at varying temperatures. | Ethanol, n-Hexane/Acetone, n-Hexane/THF. rochester.edu | Can yield highly crystalline material; relatively simple setup. researchgate.net |

| Sublimation | Solid to gas to solid phase transition under vacuum. | High vacuum; controlled heating. | Achieves ultra-high purity (>99.9%); solvent-free process. mbraun.comadesisinc.com |

Electronic Structure and Theoretical Investigations of 5 Octyl 2,2 Bithiophene 5 Carbaldehyde Systems

Computational Chemistry Approaches (e.g., DFT, TD-DFT)

Density Functional Theory (DFT) and its time-dependent extension (TD-DFT) have become principal methods for investigating the electronic properties of conjugated molecules. researchgate.net These computational approaches offer a balance of accuracy and efficiency, enabling detailed analysis of ground-state and excited-state properties, respectively. For molecules like 5'-Octyl-2,2'-bithiophene-5-carbaldehyde, DFT is employed to determine optimized geometries, molecular orbital energies, and electronic distribution. researchgate.net TD-DFT is subsequently used to calculate electronic absorption spectra and probe the nature of electronic transitions, such as intramolecular charge transfer (ICT). whiterose.ac.uk

The 2,2'-bithiophene (B32781) core is not rigidly planar. The rotation around the single bond connecting the two thiophene (B33073) rings gives rise to different conformations, primarily the syn and anti conformers. The energetic landscape is defined by the torsional potential between the rings, with the inter-ring dihedral angle being a critical geometric parameter. whiterose.ac.uk

Computational studies on substituted bithiophenes have shown that the ground state geometry is a result of the interplay between the π-conjugation, which favors planarity, and steric hindrance from substituents, which can induce twisting. whiterose.ac.uk For this compound, the bulky octyl group and the carbaldehyde group influence the preferred dihedral angle. DFT calculations are used to optimize these geometries and determine the most stable conformations. The energetic difference between conformers is typically small, allowing for a dynamic conformational landscape at room temperature.

The frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are central to understanding a molecule's electronic behavior. aimspress.com The energy difference between them, known as the HOMO-LUMO gap (ΔE), is a crucial parameter that correlates with the molecule's electronic excitation energy and chemical reactivity. researchgate.net

In the donor-acceptor structure of this compound, the substituents have a profound effect on the frontier orbitals.

HOMO: The electron-donating octyl group increases the electron density of the bithiophene backbone, leading to a destabilization (raising) of the HOMO energy level. The HOMO is typically delocalized across the octyl group and the bithiophene rings.

LUMO: The electron-withdrawing carbaldehyde group pulls electron density from the π-system, causing a stabilization (lowering) of the LUMO energy level. The LUMO is often localized on the carbaldehyde and the adjacent thiophene ring.

This "push-pull" effect effectively reduces the HOMO-LUMO gap compared to unsubstituted bithiophene, shifting the molecule's absorption spectrum to longer wavelengths (a bathochromic shift). scispace.com DFT calculations are instrumental in quantifying these energy levels and predicting the energy gap.

Table 1: Representative Frontier Orbital Energies and Energy Gaps for Substituted Bithiophene Systems

The following data is illustrative, based on DFT calculations for structurally similar donor-acceptor bithiophene derivatives, to demonstrate the principles discussed. Exact values for this compound require specific computational analysis.

| Compound System | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE) (eV) |

| 2,2'-Bithiophene (unsubstituted) | -6.2 | -1.9 | 4.3 |

| Bithiophene-Carbaldehyde | -6.4 | -2.5 | 3.9 |

| Alkyl-Bithiophene | -5.8 | -1.8 | 4.0 |

| Alkyl-Bithiophene-Carbaldehyde (D-A) | -5.9 | -2.6 | 3.3 |

The donor-acceptor nature of this compound strongly promotes intramolecular charge transfer (ICT) upon photoexcitation. acs.org When the molecule absorbs a photon of sufficient energy, an electron is promoted from the HOMO to the LUMO. Given the spatial distribution of these orbitals, this transition effectively moves electron density from the donor part (octyl-bithiophene) to the acceptor part (carbaldehyde). rsc.org

TD-DFT calculations can predict the energy and oscillator strength of this ICT transition. ssrn.com The degree of charge transfer is a key factor determining the molecule's photophysical properties, such as its fluorescence and solvatochromism (a change in color with solvent polarity). Strong electronic coupling between the donor and acceptor moieties, facilitated by the conjugated bithiophene bridge, is essential for efficient charge transfer. researchgate.net This coupling ensures that the electronic wavefunctions of the donor and acceptor are sufficiently mixed.

Investigation of Intramolecular and Intermolecular Interactions

Beyond the properties of an isolated molecule, its interactions with its environment and with other molecules are critical, especially for applications in solid-state devices.

The long, flexible octyl chain plays a crucial role in the material properties of this compound. Its primary functions include:

Solubility: The nonpolar alkyl chain significantly enhances the molecule's solubility in common organic solvents, which is vital for solution-based processing and fabrication of thin films.

Molecular Packing: In the solid state, the van der Waals interactions between the octyl chains of adjacent molecules are a major driving force for self-assembly and crystal packing. The length and conformation of these chains dictate the intermolecular spacing and ordering, which in turn affects the efficiency of charge transport between molecules. beilstein-journals.org Proper molecular packing can facilitate favorable π-π stacking of the conjugated bithiophene cores, creating pathways for charge carriers to move through the material.

The electronic communication within the molecule is directly modulated by its functional groups. The bithiophene unit acts as a conjugated "wire" that electronically connects the octyl donor and the carbaldehyde acceptor. The efficiency of this connection determines the strength of the D-A interaction.

The aldehyde group, being strongly electron-withdrawing, creates a permanent dipole and polarizes the bithiophene backbone. This polarization influences the entire electronic structure, enhancing the charge transfer character of the lowest energy electronic transition. The octyl group, by feeding electron density into the system, ensures that there is a high-energy, accessible pool of electrons (the HOMO) ready to participate in this charge transfer process. Together, these functional groups create a finely tuned electronic system where intramolecular communication is optimized for specific electronic and optical responses.

Lack of Specific Data for this compound Prevents Detailed Spectroscopic Analysis

A thorough search of scientific literature and chemical databases has revealed a significant lack of specific experimental and simulated spectroscopic data for the compound This compound . While research exists for structurally related compounds, such as other substituted 2,2'-bithiophenes, this information is not directly applicable to the unique electronic and structural properties of the octyl-substituted carbaldehyde derivative.

Consequently, it is not possible to provide a detailed analysis and comparison of simulated versus experimental spectroscopic data as requested. The generation of accurate data tables for properties like UV-Vis absorption maxima, NMR chemical shifts, or vibrational frequencies requires dedicated experimental measurements and corresponding quantum chemical calculations for this specific molecule.

General methodologies for such analyses on similar compounds often involve:

Experimental Spectroscopy: Measuring the UV-Vis absorption and emission spectra, Nuclear Magnetic Resonance (NMR) spectra (¹H and ¹³C), and Infrared (IR) spectra of the synthesized compound.

Computational Simulations: Employing theoretical methods, most commonly Density Functional Theory (DFT) and its time-dependent extension (TD-DFT), to calculate the optimized ground-state geometry, electronic structure, and theoretical spectra.

A comparative analysis would then typically involve correlating the calculated electronic transitions with the observed absorption bands in the UV-Vis spectrum, comparing calculated NMR chemical shifts with experimental values, and assigning calculated vibrational modes to the peaks in the experimental IR spectrum.

Advanced Materials Integration and Device Engineering Applications

Organic Field-Effect Transistors (OFETs) Performance Evaluation

Thiophene-based materials are widely utilized in OFETs due to their excellent charge transport properties and environmental stability. The performance of devices incorporating derivatives of 5'-Octyl-2,2'-bithiophene-5-carbaldehyde is critically dependent on the morphology of the active layer and the intrinsic charge carrier mobility of the material.

The formation of a well-ordered active layer is paramount for efficient charge transport in OFETs. The octyl side chain on the bithiophene core enhances the solubility of the material, allowing for solution-based processing techniques like spin-coating, which are crucial for fabricating large-area and flexible electronics. The morphology of the resulting thin films, including the degree of crystallinity and the orientation of the molecules, is influenced by processing conditions such as solvent choice, annealing temperature, and deposition rate. For instance, the use of different solvents can lead to variations in film uniformity and molecular packing, with some preparations resulting in smooth, uniform surfaces with evenly distributed spherical particles, while others may show irregular aggregates and voids. nih.gov The thermal stability of the film morphology is also a critical factor, as phase segregation, even at moderate temperatures, can limit the long-term performance of devices. tue.nl

Charge carrier mobility is a key metric for OFET performance, quantifying the velocity of charge carriers in the presence of an electric field. For bithiophene-imide (BTI)-based polymers, hole mobilities can approach 0.1 cm²/V·s, which is comparable to state-of-the-art p-type polymer semiconductors. nih.gov The incorporation of BTI building blocks has been shown to significantly enhance the air stability of p-type OFETs. nih.gov The stability of OFETs is often challenged by environmental factors, but research into related bithiophene-imide-based polymeric semiconductors has demonstrated excellent operational stability in ambient air. nih.govsemanticscholar.org While specific mobility values for this compound are not extensively reported, the general class of bithiophene-containing polymers exhibits promising charge transport characteristics. nih.govmdpi.com

Table 1: Representative Charge Carrier Mobilities in Bithiophene-Based Polymers

| Polymer System | Hole Mobility (cm²/V·s) | Electron Mobility (cm²/V·s) | Device Configuration |

| Bithiophene-imide (BTI) Copolymer P2 | ~10⁻³ | - | Top-gate/Bottom-contact |

| Bithiophene-imide (BTI) Copolymer P3 | ~10⁻² | - | Top-gate/Bottom-contact |

| Poly-TPD Composites | - | 10⁻⁵ - 10⁻⁴ | ITO/SiO₂/composite/Al |

This table presents data for related bithiophene polymer systems to provide context for the potential performance of materials derived from this compound.

Organic Photovoltaics (OPVs) and Solar Cell Architectures

In the realm of OPVs, the design of donor and acceptor materials is crucial for efficient light harvesting and charge generation. The inherent donor-acceptor nature of functionalized bithiophenes makes them attractive for these applications.

The development of novel donor materials is a primary focus in OPV research to maximize light absorption and charge transport. sigmaaldrich.com Small molecules based on an acceptor-donor-acceptor (A-D-A) architecture have shown significant promise. sigmaaldrich.com In this context, the this compound unit can serve as a potent building block. The bithiophene moiety acts as the electron donor, while the carbaldehyde group provides an anchor point for attaching stronger electron-accepting units, thereby creating materials with tailored energy levels and absorption spectra. nih.gov The synthesis of D-A copolymers, often involving electron-rich donor units like bithiophene and electron-deficient acceptor monomers, is a key strategy for developing photoactive materials for polymer solar cells. rsc.org The resulting materials can exhibit broad absorption in the solar spectrum, which is essential for high power conversion efficiencies. mdpi.com

Table 2: Key Parameters in OPV Device Performance for Related Systems

| Donor:Acceptor System | Power Conversion Efficiency (PCE) | Open-Circuit Voltage (V_oc) (V) | Short-Circuit Current (J_sc) (mA/cm²) | Fill Factor (FF) |

| TT-BDT6T:PC₆₁BM | 5.80% | 0.98 | 9.49 | 62.44% |

| BDT(TTzT)₂:PC₇₁BM | 5.01% | - | - | - |

| BDT(TTz2T)₂:PC₇₁BM | 5.29% | - | - | - |

This table showcases the performance of solar cells based on benzodithiophene (BDT) small molecules, a related class of donor materials, to illustrate typical device parameters. mdpi.comhbku.edu.qa

Organic Light-Emitting Diodes (OLEDs) and Luminescent Materials

The luminescent properties of organic molecules are harnessed in OLEDs, where electrical energy is converted into light. Thiophene-based materials are known for their tunable emission colors and good charge mobilities, making them suitable for emissive applications. beilstein-journals.org

The design of donor-π-acceptor (D-π-A) type compounds is a common strategy for creating efficient emitters for OLEDs. beilstein-journals.org A novel D-A type molecule based on a central fluorene (B118485) unit and aldehyde group termini has been shown to be a promising pure blue light-emitting material for OLED applications. researchgate.net Similarly, a multi-resonance emitter using a five-membered thiophene (B33073) as the π-core has been developed, enabling efficient and narrowband green emission in OLEDs. rsc.org This emitter, Th-BN, demonstrated an external quantum efficiency (EQE) of 34.6% and reduced efficiency roll-off at high luminance. rsc.org While specific studies on this compound for OLEDs are not widely available, related thienothiophene-based emitters have shown excellent performance, with a maximum power efficiency of 6.70 lm/W and a maximum current efficiency of 10.6 cd/A. beilstein-journals.org These findings suggest that the bithiophene carbaldehyde scaffold holds potential for the development of new luminescent materials for OLED technology.

Design of Fluorescence-Emitting and Electroluminescent Systems

The electron-rich bithiophene core is a fundamental component in the design of organic light-emitting diodes (OLEDs) and polymer light-emitting diodes (PLEDs). Materials derived from 5-n-Octyl-2,2'-bithiophene are recognized as key organic semiconductors that enhance the efficiency and performance of such devices. chemimpex.com The π-conjugated system of the bithiophene moiety supports the formation of stable excitons (electron-hole pairs) that can radiatively decay to produce light.

In practice, the this compound unit is typically incorporated into larger molecular or polymeric structures. For instance, polymers like poly[3-(4-octylphenyl)-2,2'-bithiophene] (PTOPT), a structurally related material, have been successfully used in heterojunction electroluminescent devices. diva-portal.org In one such device, a PTOPT layer combined with an oxadiazole derivative (PBD) emitted white light, with distinct red, green, and blue emission peaks. diva-portal.org The red-orange emission at 620 nm was attributed to electroluminescence from the polymer layer, demonstrating the viability of the bithiophene core in light-emitting applications. diva-portal.org The carbaldehyde group on the target compound provides a reactive site for polymerization or for attaching other functional groups to tune the emission color, quantum efficiency, and charge-injection properties of the final material.

Aggregation-Induced Emission (AIE) Characteristics

Aggregation-Induced Emission (AIE) is a photophysical phenomenon where molecules that are weakly fluorescent in solution become highly luminescent upon aggregation in a poor solvent or in the solid state. mdpi.com This effect is often attributed to the Restriction of Intramolecular Motion (RIM), where intermolecular interactions in the aggregated state inhibit non-radiative decay pathways, such as molecular rotations, thereby opening up radiative channels. mdpi.com

Derivatives of bithiophene aldehydes have been shown to exhibit prominent AIE characteristics. In a study of donor-π-acceptor compounds synthesized from a bithiophene aldehyde core and a cyanoacrylate moiety, significant fluorescence enhancement was observed upon aggregation in a dimethylformamide (DMF)/water mixture. mdpi.comnih.gov As the water fraction (the poor solvent) was increased from 0% to 99%, the luminogens transitioned from a non-emissive state to a highly fluorescent one. mdpi.com This behavior is crucial for applications like OLEDs, where the emitting material is in a solid thin film and aggregation-caused quenching (ACQ) is a common problem for traditional fluorophores. bohrium.com Halogenated 2,2′-bithiophene-5-carboxaldehydes have also been reported to form luminescent nanomaterials displaying AIE properties. acs.org The structure of this compound is well-suited for creating AIE-active materials, as the bithiophene unit can be functionalized to create molecules with rotatable components that are subsequently restricted upon aggregation.

Table 1: Aggregation-Induced Emission (AIE) Properties of Bithiophene Derivatives

| Compound Class | Solvent System | Observation | Underlying Mechanism | Reference |

| Bithiophene-cyanoacrylate derivatives | DMF / Water | Fluorescence intensity increases dramatically with increasing water fraction (0% to 99%). | Restriction of Intramolecular Motion (RIM) | mdpi.comnih.gov |

| Halogenated bithiophene carboxaldehydes | Not specified | Formation of luminescent nanomaterials. | Aggregation-Induced Emission | acs.org |

Integration into Sensor Platforms

The reactive aldehyde group and the electronically active bithiophene core of this compound make it an excellent platform for the development of chemical sensors. The aldehyde can readily react with various nucleophiles (e.g., amines, hydrazines) to form Schiff bases, creating larger conjugated systems whose optical and electronic properties are sensitive to their environment or to the binding of specific analytes.

Colorimetric and Fluorescent Sensing Mechanisms

Thiophene-based chemosensors operate through several mechanisms, including the chelation-enhanced fluorescence effect (CHEF), chelation-enhanced quenching effect (CHEQ), and intramolecular charge transfer (ICT). nih.gov Upon binding an analyte, the sensor molecule undergoes a change in its electronic structure, leading to a detectable change in color (colorimetric) or fluorescence intensity/wavelength (fluorescent). nih.gov

For example, a Schiff base synthesized from 2,2-bithiophene-5-carboxaldehyde and 2-hydrazinobenzothiazole (B1674376) was developed as a highly selective colorimetric sensor for cyanide ions (CN⁻). acs.org Upon addition of cyanide, the solution color changed from light yellow to colorless, a response attributed to the nucleophilic addition of cyanide to the imine C=N bond, which disrupts the π-conjugation of the sensor molecule. acs.org Similarly, other thiophene-based Schiff bases have been designed as "turn-on" fluorescent sensors for metal ions like Al³⁺ and Zn²⁺, where coordination with the ion enhances fluorescence. nih.gov The aldehyde functionality of this compound is the key to creating these responsive Schiff base systems.

Chemodosimeter and Chemosensor Development

Building on these mechanisms, this compound is a foundational molecule for creating both chemosensors (which detect analytes through reversible interactions) and chemodosimeters (which involve an irreversible chemical reaction).

Chemosensor Examples:

Metal Ion Detection: Thiophene hydrazide derivatives have been synthesized to act as dual-functional chemosensors, detecting Cu²⁺ through a color change and Al³⁺ through a "turn-on" green fluorescence. nih.gov The interaction is typically a reversible coordination event.

Anion Detection: The aforementioned cyanide sensor acts as a chemosensor where the color change is selective and allows for detection in partial aqueous systems. acs.org Interference studies showed that other common anions did not significantly alter the absorbance, highlighting its selectivity. acs.org

These examples demonstrate that the bithiophene aldehyde scaffold can be readily modified to create sensors with high sensitivity and selectivity for a range of environmentally and biologically important analytes. The octyl group enhances their utility by ensuring solubility in various media for practical applications, including analysis of food and water samples. acs.orgnih.gov

Table 2: Sensing Applications of Bithiophene Carboxaldehyde Derivatives

| Derivative Type | Target Analyte | Sensing Mode | Observable Change | Reference |

| Schiff base with 2-hydrazinobenzothiazole | Cyanide (CN⁻) | Colorimetric | Yellow to colorless | acs.org |

| Thiophene Hydrazide | Copper (Cu²⁺) | Colorimetric | Colorless to yellow | nih.gov |

| Thiophene Hydrazide | Aluminum (Al³⁺) | Fluorescent (Turn-on) | Green fluorescence appears | nih.gov |

| Thiophene Schiff base | Aluminum (Al³⁺) / Zinc (Zn²⁺) | Fluorescent (Turn-on) | Fluorescence enhancement | nih.gov |

Non-Linear Optical (NLO) Materials Research

Non-linear optical (NLO) materials are capable of altering the properties (e.g., frequency, phase) of incident light, with applications in telecommunications, optical computing, and frequency conversion. Organic molecules, particularly those with a donor-π-acceptor (D-π-A) structure, are highly promising for NLO applications due to their large molecular hyperpolarizabilities.

Design Principles for Second-Order NLO Chromophores

The archetypal design for a second-order NLO chromophore consists of an electron-donating group (D) and an electron-accepting group (A) connected by a π-conjugated bridge. This arrangement creates a molecule with a large dipole moment and significant intramolecular charge transfer upon excitation, which are prerequisites for a strong second-order NLO response (measured as the first hyperpolarizability, β). nih.gov

The this compound molecule is an excellent component for constructing such D-π-A systems.

π-Conjugated Bridge: The bithiophene unit serves as an efficient, electron-rich π-bridge. The planarity and electron delocalization of the bithiophene core facilitate charge transfer between the donor and acceptor ends of the molecule. acs.org Studies have shown that rigidifying the thiophene-based spacer, for example through covalent bridging, can lead to a dramatic enhancement of the NLO response. acs.org

Acceptor Group: The carbaldehyde group is a moderate electron acceptor and, more importantly, a synthetic precursor to stronger acceptor groups. It can be readily converted into powerful acceptors like dicyanovinyl or tricyanovinyl groups through Knoevenagel condensation.

Donor Group & Solubility: While the subject compound itself lacks a strong donor, it is designed to be coupled with one (e.g., an aniline (B41778) or ferrocene (B1249389) derivative) to complete the D-π-A structure. The 5'-octyl group provides essential solubility and processability, preventing the strong intermolecular interactions that can lead to centrosymmetric packing in the solid state, which would cancel out the second-order NLO effect. rsc.org

Research has demonstrated the successful use of 2,2'-bithiophene-5-carboxaldehyde in synthesizing NLO-active chalcones and push-pull hydrazones, confirming its utility as a foundational building block in NLO materials research. nih.govsigmaaldrich.com

Theoretical and Experimental NLO Response Assessments

Investigations into the NLO properties of similar bithiophene derivatives provide a general context for the potential of this class of compounds. Theoretical assessments, typically employing quantum chemical calculations such as Density Functional Theory (DFT), are instrumental in predicting molecular hyperpolarizabilities (β and γ), which are microscopic measures of the NLO response. These computational studies help in understanding the structure-property relationships, including the effects of conjugation length, donor/acceptor strength, and the nature of the π-bridge on the NLO activity.

For related donor-acceptor substituted bithiophenes, theoretical studies have often preceded synthesis and experimental validation. These studies can provide insights into the electronic transitions and the intramolecular charge transfer (ICT) character, which are crucial for a significant NLO response. The aldehyde group in this compound acts as a moderate electron acceptor, while the octyl group is a weak electron donor. The bithiophene unit serves as the polarizable π-conjugated bridge.

Experimental assessments of NLO properties for novel compounds are typically carried out using techniques such as Electric-Field-Induced Second-Harmonic Generation (EFISHG) or Hyper-Rayleigh Scattering (HRS) for second-order effects (β), and techniques like Z-scan or Degenerate Four-Wave Mixing (DFWM) for third-order effects (γ). These measurements provide quantitative values for the NLO coefficients and allow for comparison with theoretical predictions and other known NLO materials.

However, in the specific case of this compound, the scientific literature lacks published reports of such theoretical calculations or experimental measurements. While the synthesis of 5-aryl-5'-formyl-2,2'-bithiophenes as precursors for NLO materials has been reported, this does not extend to a detailed characterization of the NLO properties of the octyl-substituted derivative. The absence of specific data precludes the creation of data tables with hyperpolarizability values or other quantitative NLO parameters for this compound.

Future research could focus on performing DFT calculations to predict the first and second hyperpolarizabilities of this compound. Subsequent synthesis and experimental validation using established NLO characterization techniques would be necessary to confirm its potential for applications in advanced materials and device engineering.

Spectroscopic and Morphological Characterization Techniques for Thiophene Derivatives

Advanced Spectroscopic Methods for Structural Elucidation

Structural elucidation is the foundational step in characterizing a new compound. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, mass spectrometry, and vibrational spectroscopy are indispensable for confirming the molecular structure.

NMR spectroscopy is arguably the most powerful tool for determining the structure of organic molecules in solution. For 5'-Octyl-2,2'-bithiophene-5-carbaldehyde, both ¹H and ¹³C NMR would provide definitive proof of its constitution.

In a ¹H NMR spectrum, the aldehydic proton (-CHO) is expected to appear as a singlet at a characteristic downfield chemical shift, typically in the range of δ 9.8-10.0 ppm. The protons on the bithiophene rings would resonate in the aromatic region (δ 7.0-8.0 ppm), with their specific shifts and coupling patterns confirming the substitution pattern. The octyl chain protons would appear in the upfield aliphatic region (δ 0.8-2.8 ppm), with the triplet from the terminal methyl group (CH₃) and multiplets for the methylene (B1212753) groups (CH₂).

The ¹³C NMR spectrum would complement the proton data by showing distinct signals for each unique carbon atom. The carbonyl carbon of the aldehyde is highly deshielded and would appear around δ 180-185 ppm. The sp²-hybridized carbons of the two thiophene (B33073) rings would be found between δ 120-150 ppm, while the sp³-hybridized carbons of the octyl group would resonate at higher field, between δ 14-35 ppm.

Table 1: Expected ¹H and ¹³C NMR Chemical Shift Ranges for this compound Note: This table represents expected values based on typical ranges for similar functional groups and is for illustrative purposes only.

| Assignment | Expected ¹H NMR Shift (δ, ppm) | Expected ¹³C NMR Shift (δ, ppm) |

|---|---|---|

| Aldehyde (-CHO) | 9.8 - 10.0 | 180 - 185 |

| Thiophene Ring Protons | 7.0 - 8.0 | 120 - 150 |

| Octyl Chain (-CH₂-) | 1.2 - 2.8 | 22 - 35 |

High-Resolution Mass Spectrometry (HRMS) is essential for confirming the elemental formula of a compound by providing a highly accurate mass measurement. For this compound (C₁₇H₂₂OS₂), the exact mass of the molecular ion ([M]⁺) would be calculated. Techniques like Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) would likely yield the protonated molecule [M+H]⁺. The experimentally measured mass-to-charge ratio (m/z) would be compared to the theoretical value, with a match within a few parts per million (ppm) confirming the molecular formula.

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. For this compound, these methods would identify key functional groups.

A strong absorption band in the IR spectrum between 1660-1700 cm⁻¹ would be indicative of the C=O stretching vibration of the conjugated aldehyde. The C=C stretching vibrations of the thiophene rings would appear in the 1400-1500 cm⁻¹ region. Aromatic C-H stretching would be observed just above 3000 cm⁻¹, while aliphatic C-H stretching from the octyl group would be seen just below 3000 cm⁻¹. The C-S stretching modes of the thiophene rings typically appear in the 600-800 cm⁻¹ range. iosrjournals.org Raman spectroscopy would be particularly useful for observing the symmetric vibrations of the bithiophene backbone, which are often weak in the IR spectrum.

Optical Characterization of Electronic Transitions

The extended π-conjugated system of the bithiophene core endows the molecule with interesting optical and electronic properties. UV-Visible and Photoluminescence spectroscopy are the primary tools for investigating these characteristics.

UV-Visible absorption spectroscopy measures the electronic transitions within a molecule, primarily the π-π* transitions in conjugated systems. The spectrum of this compound dissolved in a suitable solvent (like chloroform (B151607) or THF) would show a strong absorption band in the UV or visible region. The wavelength of maximum absorption (λ_max) corresponds to the energy required to promote an electron from the Highest Occupied Molecular Orbital (HOMO) to the Lowest Unoccupied Molecular Orbital (LUMO).

From the onset of the absorption edge (λ_onset), the optical band gap (E_g) can be estimated using the Planck-Einstein relation: E_g = hc/λ_onset, where h is Planck's constant, c is the speed of light, and λ_onset is the wavelength where absorption begins. semanticscholar.org This value is critical for assessing the potential of the material in electronic devices like organic solar cells or field-effect transistors.

Photoluminescence (PL) spectroscopy investigates the light emitted by a substance after it has absorbed photons. Upon excitation at a wavelength within its absorption band, this compound may exhibit fluorescence. The PL spectrum would show an emission peak at a longer wavelength (lower energy) than the absorption peak, a phenomenon known as the Stokes shift.

A key parameter derived from PL measurements is the photoluminescence quantum yield (PLQY), which is the ratio of photons emitted to photons absorbed. horiba.com This value quantifies the efficiency of the emission process. A high PLQY is desirable for applications in organic light-emitting diodes (OLEDs). The PLQY is typically measured relative to a known standard. bjraylight.com The specific emission color, efficiency, and lifetime are crucial parameters for tailoring the molecule for specific optoelectronic applications.

Time-Resolved Spectroscopy for Exciton Dynamics

Time-resolved spectroscopy is a powerful tool for investigating the ultrafast photophysical processes that occur in thiophene derivatives after photoexcitation. Techniques like time-resolved fluorescence spectroscopy and transient absorption spectroscopy can track the fate of excitons (electron-hole pairs) on timescales ranging from femtoseconds to picoseconds. researchgate.netbohrium.com

For thiophene-based molecules, photoexcitation typically populates an initial excited state, which can then undergo several rapid relaxation processes. researchgate.net Studies on oligothiophenes have shown that these dynamics include internal conversion to lower-lying excited states and relaxation back to the ground state. researchgate.netresearchgate.net For instance, investigations of thiophene revealed that the initially excited state depopulates within tens of femtoseconds, followed by bifurcation into ring-puckering and ring-opening channels with lifetimes ranging from 80 to 450 femtoseconds. researchgate.net The presence of substituents, such as the octyl chain and carbaldehyde group in this compound, is expected to influence these excited-state lifetimes and relaxation pathways. In some donor-acceptor bithiophene systems, the excited state exhibits intramolecular charge transfer character, and its fluorescence lifetime and quantum yield are sensitive to solvent polarity. ekb.eg

Electrochemical Characterization Techniques

Cyclic Voltammetry (CV) for Redox Properties and Energy Levels

Cyclic voltammetry (CV) is a fundamental electrochemical technique used to probe the redox behavior of thiophene derivatives and to estimate the energy levels of their frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). sciepub.com These energy levels are critical for determining the suitability of a material for applications in organic electronics.

The CV measurement provides information on the oxidation and reduction potentials of a molecule. From the onset potential of the first oxidation peak, the HOMO energy level can be calculated. Similarly, the LUMO energy level can be determined from the onset of the reduction peak. researchgate.net For many thiophene derivatives, the reduction process can be difficult to observe experimentally, in which case the LUMO level is often estimated by combining the HOMO level with the optical bandgap determined from UV-Vis spectroscopy.

Studies on related bithiopheneimide compounds have shown that modifications to the molecular structure, such as the relative position of heteroatoms, can significantly influence the LUMO level with only minor effects on the HOMO level. researchgate.net The electron-donating octyl group and the electron-withdrawing carbaldehyde group in this compound would be expected to modulate these energy levels. Below is an illustrative table of typical energy levels for substituted oligothiophenes.

| Compound Class | HOMO Energy (eV) | LUMO Energy (eV) | Electrochemical Bandgap (eV) |

|---|---|---|---|

| Alkylated Bithiophene | -5.2 to -5.5 | -2.3 to -2.6 | 2.6 to 3.2 |

| Bithiopheneimide Polymer | -6.18 | -3.10 | 3.08 |

| Thiophene Oligomers | -5.0 to -5.8 | -2.1 to -3.0 | 2.5 to 3.5 |

Morphological and Structural Analysis of Films and Assemblies

The performance of thiophene derivatives in solid-state devices is highly dependent on the organization of the molecules in thin films. The molecular packing and film microstructure are therefore crucial properties that are investigated using a suite of high-resolution microscopy and diffraction techniques. acs.orgnih.gov

Atomic Force Microscopy (AFM) for Surface Topography and Film Microstructure

Atomic Force Microscopy (AFM) is a premier technique for visualizing the surface of thin films at the nanoscale. It provides detailed topographical images, allowing for the characterization of film roughness, grain structure, and the presence of crystalline domains. researchgate.netresearchgate.net The morphology of films made from thiophene derivatives is highly dependent on the deposition method, such as spin-coating, and subsequent processing steps like thermal annealing. nist.govresearchgate.netnih.gov

For alkylated oligothiophenes, AFM studies often reveal the formation of terraced structures or fibrillar networks. nist.gov The processing conditions, including solvent choice and evaporation rate, can dramatically alter the resulting surface morphology, leading to either flat, homogeneous films or rough surfaces with significant segregation. researchgate.netwhiterose.ac.uk The substrate itself also plays a key role; films cast on hydrophobic surfaces can be more ordered than those cast on bare oxide surfaces. nist.gov

| Observed Feature | Description | Influencing Factors |

|---|---|---|

| Terraces/Grains | Distinct crystalline domains on the surface. | Annealing, substrate chemistry. nist.gov |

| Roughness (RMS) | Root-mean-square variation in surface height. | Solvent, evaporation rate, solution concentration. researchgate.netmdpi.com |

| Fibrillar Networks | Interconnected fiber-like structures. | Molecular structure, deposition technique. researchgate.net |

| Pinholes/Voids | Defects or holes in the film. | Dewetting, solvent interactions. researchgate.net |

X-ray Diffraction (XRD) for Crystallinity and Molecular Packing

X-ray Diffraction (XRD) is an essential technique for probing the internal structure and degree of crystallinity within films of thiophene derivatives. By analyzing the diffraction pattern of X-rays scattered by the film, information about the arrangement and orientation of molecules can be obtained. nih.govtripod.com

For alkylated oligothiophenes, XRD patterns typically exhibit two key features: a series of low-angle reflections corresponding to the lamellar spacing induced by the alkyl chains, and a higher-angle reflection associated with the π-stacking distance between the conjugated backbones. acs.orgtripod.com The relative orientation of these features, often studied using grazing-incidence X-ray scattering (GIXS), reveals whether the molecules adopt an "edge-on" (thiophene rings perpendicular to the substrate) or "face-on" (thiophene rings parallel to the substrate) orientation. This molecular packing is critical for efficient charge transport. nih.gov Studies have shown a clear evolution in molecular packing as the length of the oligothiophene chain increases, transitioning from small-molecule-like to polymer-like arrangements. acs.orgnih.govresearchgate.net

Scanning Tunneling Microscopy (STM) for Molecular Self-Assembly

Scanning Tunneling Microscopy (STM) offers the ability to visualize individual molecules and their self-assembly into ordered two-dimensional (2D) structures on conductive substrates like highly oriented pyrolytic graphite (B72142) (HOPG). nih.govnih.govnih.gov This technique is invaluable for understanding the fundamental intermolecular interactions that govern the formation of the first molecular layer at a surface.

For molecules like this compound, the interplay between the flat, aromatic bithiophene core, the flexible octyl chains, and the polar carbaldehyde group dictates the 2D packing. STM studies on similar alkylated thiophene oligomers show that they typically form lamellar structures on graphite, where the conjugated backbones lie flat on the surface and the alkyl chains interdigitate. acs.orgresearchgate.net The length of the aromatic core and the position of the alkyl groups can significantly influence the resulting supramolecular organization. acs.org The contrast observed in STM images can sometimes reveal asymmetries in how the molecules adsorb onto the substrate lattice. acs.orgcore.ac.uk

Emerging Applications and Future Research Directions

Development of Next-Generation Organic Electronic Components

The bithiophene moiety in 5'-Octyl-2,2'-bithiophene-5-carbaldehyde makes it a prime candidate for the development of next-generation organic electronic components. The extended π-conjugation in the bithiophene backbone facilitates charge transport, a critical property for organic semiconductors.

Organic Thin-Film Transistors (OTFTs): Thiophene-based polymers are known to be effective hole-transporting materials in OTFTs. rsc.org The aldehyde functionality of this compound allows for its polymerization into well-defined polymeric structures. The octyl side chain enhances solubility, enabling solution-based processing techniques like spin-coating and printing for the fabrication of flexible and large-area electronic devices. Future research will likely focus on synthesizing polymers from this monomer and characterizing their performance in OTFTs, including charge carrier mobility, on/off ratio, and operational stability.

Organic Photovoltaics (OPVs): In the realm of organic solar cells, bithiophene derivatives are often employed as electron-donating components in donor-acceptor copolymers. researchgate.netinformaticsjournals.co.inrsc.org The aldehyde group can be utilized to react with various electron-accepting units to create copolymers with tailored electronic properties. The octyl chain contributes to the solubility and morphology of the active layer, which are crucial for efficient charge separation and collection. The development of novel donor-acceptor copolymers based on this compound is a promising avenue for achieving high-efficiency and stable organic solar cells. rsc.org

Exploration in Supramolecular Chemistry and Self-Assembled Systems

The interplay of the rigid bithiophene core and the flexible octyl chain in this compound makes it an intriguing molecule for supramolecular chemistry and the study of self-assembled systems. The aldehyde group provides a site for specific intermolecular interactions, such as hydrogen bonding or reversible covalent bond formation.

Through careful design, this molecule can be directed to self-assemble into ordered nanostructures like nanofibers, nanosheets, or liquid crystalline phases. These self-assembled structures can exhibit unique optical and electronic properties that are different from the individual molecules. Future investigations could explore the self-assembly behavior of this compound and its derivatives in various solvents and on different substrates to create functional materials for applications in nanoscience and nanotechnology.

Advanced Chemical Sensing and Bio-Imaging Probes

The fluorescent properties of the bithiophene core can be harnessed for the development of advanced chemical sensors and bio-imaging probes. The aldehyde group offers a convenient handle for functionalization, allowing for the attachment of specific recognition units for detecting various analytes.

Chemical Sensing: By incorporating a receptor that selectively binds to a target analyte, the fluorescence of the bithiophene unit can be modulated, leading to a "turn-on" or "turn-off" sensory response. For instance, a bithiophene-based fluorescent sensor has been developed for the highly sensitive and rapid detection of Hg2+ ions in various media, including water and biological samples. While this specific sensor was not derived from this compound, the principle demonstrates the potential of the bithiophene scaffold in sensing applications. Future work could involve designing and synthesizing derivatives of this compound for the detection of other environmentally and biologically important species.

Bio-imaging: The lipophilic octyl chain can facilitate the incorporation of fluorescent probes based on this molecule into cellular membranes. The aldehyde group can be used to conjugate biomolecules for targeted imaging of specific cellular components or processes. Research in this area would involve the synthesis of biocompatible derivatives and the evaluation of their photophysical properties and imaging capabilities in living cells.

Sustainable Synthesis and Processing Methodologies

The development of sustainable and environmentally friendly methods for the synthesis and processing of organic electronic materials is of paramount importance. Future research on this compound and its derivatives will likely focus on greener synthetic routes.

Sustainable Synthesis: This includes exploring catalyst-free reactions and C-H functionalization techniques to reduce the use of hazardous reagents and minimize waste. nih.govmdpi.commanchester.ac.uknih.govacs.org For instance, metal-free synthesis of related benzothiophenes has been achieved through twofold C-H functionalization. nih.govmanchester.ac.uk The synthesis of aromatic ruthenabenzothiophenes has also been accomplished via C-H activation of thiophenes. nih.gov

Green Processing: The good solubility imparted by the octyl chain opens up the possibility of using more environmentally benign solvents for device fabrication, moving away from chlorinated hydrocarbons. The development of water-based or alcohol-based inks for printing electronic devices based on polymers derived from this monomer would be a significant step towards sustainable manufacturing.

Integration into Multicomponent Functional Systems

The versatility of this compound allows for its integration into multicomponent functional systems, where it can act as a key building block in more complex molecular architectures and materials.

Donor-Acceptor Copolymers: As mentioned earlier, this molecule can be a crucial component in donor-acceptor copolymers for organic solar cells. researchgate.netinformaticsjournals.co.inrsc.orgmdpi.comthieme-connect.de By systematically varying the acceptor unit, a library of copolymers with a wide range of optical and electronic properties can be generated.

Block Copolymers: The aldehyde functionality can be used as an initiation or termination point for controlled polymerization techniques, enabling the synthesis of well-defined block copolymers. These materials can self-assemble into ordered microphase-separated domains, which can be beneficial for applications such as organic photovoltaics and nanolithography.

Fundamental Understanding of Structure-Property Relationships at the Molecular Level

A deep understanding of the relationship between the molecular structure of this compound and its resulting material properties is crucial for the rational design of new and improved functional materials.

Computational Modeling: Molecular modeling and computational studies can provide valuable insights into the electronic structure, conformation, and intermolecular interactions of this molecule. ornl.govunifap.brdtic.milresearchgate.net Density Functional Theory (DFT) calculations can be used to predict the HOMO and LUMO energy levels, which are critical for designing materials for organic electronics. ornl.gov

Experimental Characterization: A combination of spectroscopic techniques (e.g., UV-Vis, fluorescence), electrochemical methods (e.g., cyclic voltammetry), and structural analysis (e.g., X-ray diffraction) can be employed to experimentally validate the theoretical predictions and build a comprehensive understanding of the structure-property relationships. This fundamental knowledge will guide the future design of next-generation materials based on the this compound scaffold.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.